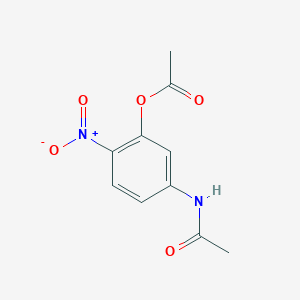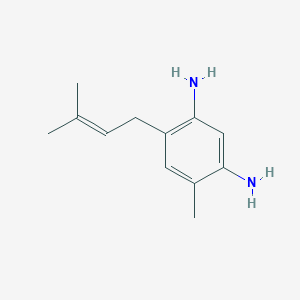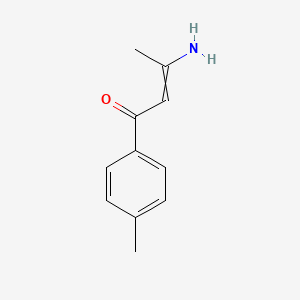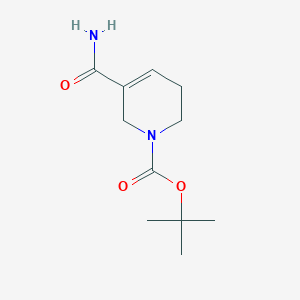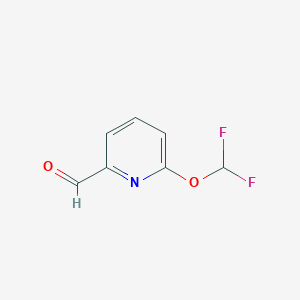
6-(Difluoromethoxy)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)picolinaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a difluoromethoxy group at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pyridinecarboxaldehyde with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethoxy group under appropriate conditions.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid, 6-(difluoromethoxy)-
Reduction: 2-Pyridinecarbinol, 6-(difluoromethoxy)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Difluoromethoxy)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)picolinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The difluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Pyridinecarboxaldehyde: Lacks the difluoromethoxy group, leading to different chemical properties and reactivity.
6-Methyl-2-pyridinecarboxaldehyde: Contains a methyl group instead of a difluoromethoxy group, resulting in different steric and electronic effects.
2,6-Pyridinedicarboxaldehyde: Contains an additional aldehyde group, leading to different reactivity and applications.
Uniqueness: 6-(Difluoromethoxy)picolinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H5F2NO2 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
6-(difluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-4,7H |
InChI Key |
BDUOCEGTOXQHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
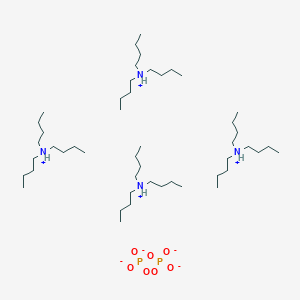
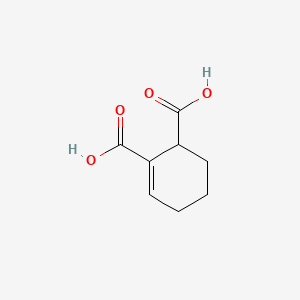

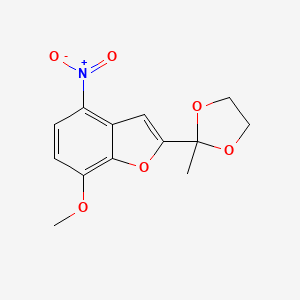


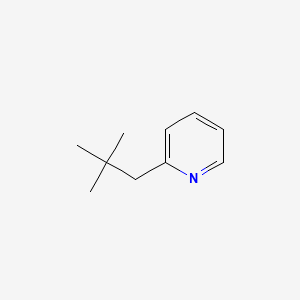
![3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropylidene]azetidine](/img/structure/B8651781.png)


